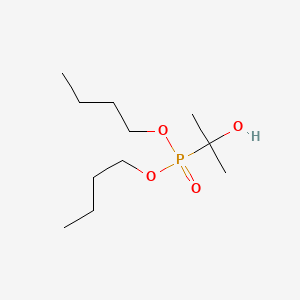
Dibutyl (2-hydroxypropan-2-yl)phosphonate
Cat. No. B8620557
M. Wt: 252.29 g/mol
InChI Key: FSQPWLSBMZGPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07728162B2
Procedure details


Next, into a two-liter four-necked flask provided with a stirrer, a thermometer, a dropping device, a hydrochloric-acid-recovering device and a condenser, 213.4 g (1.1 moles) of dibutyl phosphite, 5.6 g (0.06 moles) of triethylamine and 1.9 g (0.020 moles) of magnesium chloride were fed. While stirring the resulting mixed solution at 40° C., 70.2 g (1.2 moles) of acetone was added thereto in an hour. The mixed solution was further stirred for 1 hour at the same temperature (40° C.) to complete the reaction. Thereafter, the resulting reaction solution was washed with a 1% dilute hydrochloric acid aqueous solution and a saturated sodium carbonate aqueous solution successively and rinsed with water twice to remove the triethylamine and the magnesium chloride. Then, while heating the reaction mixture to 80° C., water was recovered under a reduced pressure of about 2.7 kPa. Further, nitrogen topping was carried out under the same conditions to remove the low-boiling point portions, thereby obtaining 254.6 g of dibutyl(1-hydroxy-1-methylethyl)phosphonate (raw material 2).





Identifiers


|
REACTION_CXSMILES
|
Cl.[P:2]([O-:13])([O:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH3:14][C:15]([CH3:17])=[O:16]>C(N(CC)CC)C.[Cl-].[Mg+2].[Cl-]>[CH2:4]([O:3][P:2]([C:15]([OH:16])([CH3:17])[CH3:14])(=[O:13])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH3:7] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
213.4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OCCCC)(OCCCC)[O-]
|
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
70.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
While stirring the resulting
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Next, into a two-liter four-necked flask provided with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed solution at 40° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
in an hour
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixed solution was further stirred for 1 hour at the same temperature (40° C.)
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the resulting reaction solution
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with a 1% dilute hydrochloric acid aqueous solution
|
WASH
|
Type
|
WASH
|
|
Details
|
a saturated sodium carbonate aqueous solution successively and rinsed with water twice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the triethylamine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
water was recovered under a reduced pressure of about 2.7 kPa
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the low-boiling point portions
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OP(OCCCC)(=O)C(C)(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 254.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
